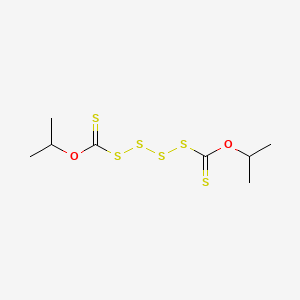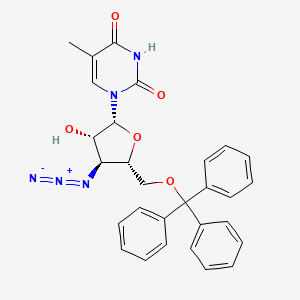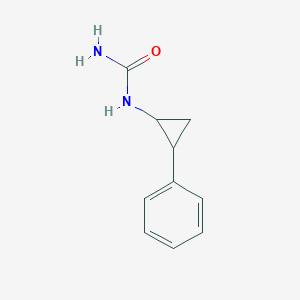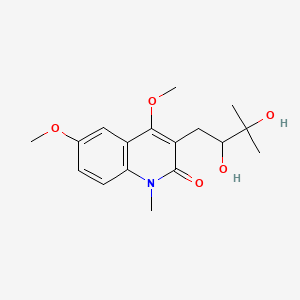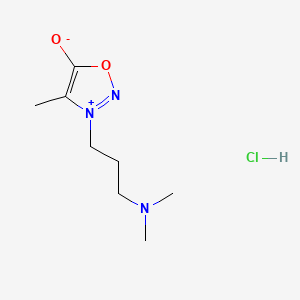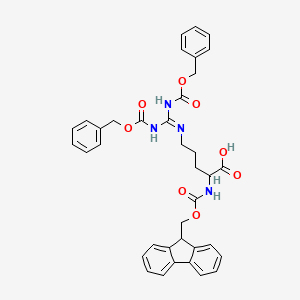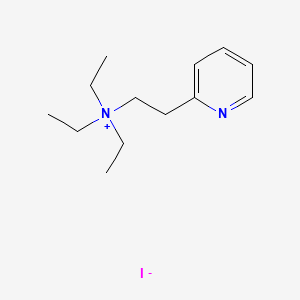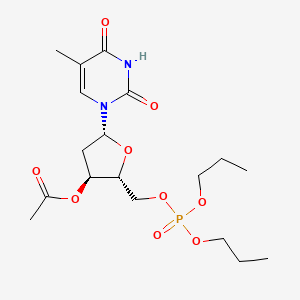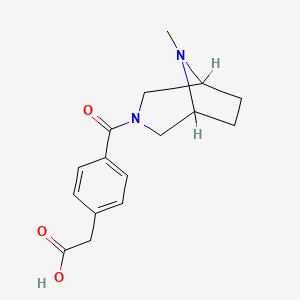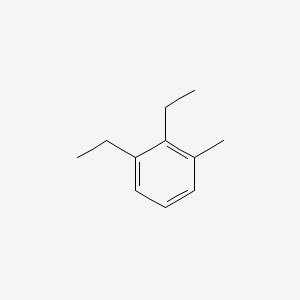
4-((Hexadecyloxy)methyl)-4-methylmorpholinium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((Hexadecyloxy)methyl)-4-methylmorpholinium chloride is a quaternary ammonium compound with a morpholine ring structure. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications. Its unique structure allows it to interact with both hydrophilic and hydrophobic substances, making it an effective emulsifying agent.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Hexadecyloxy)methyl)-4-methylmorpholinium chloride typically involves the quaternization of 4-methylmorpholine with a hexadecyloxy methyl chloride. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The reaction proceeds as follows:
Step 1: Dissolve 4-methylmorpholine in an organic solvent.
Step 2: Add hexadecyloxy methyl chloride to the solution.
Step 3: Heat the mixture under reflux for several hours.
Step 4: Cool the reaction mixture and precipitate the product by adding a non-solvent such as diethyl ether.
Step 5: Filter and purify the product by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
4-((Hexadecyloxy)methyl)-4-methylmorpholinium chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted with other nucleophiles such as hydroxide, bromide, or iodide.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of reduced morpholinium derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium bromide in aqueous or organic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of different morpholinium salts.
Oxidation: Formation of oxidized morpholinium compounds.
Reduction: Formation of reduced morpholinium derivatives.
科学的研究の応用
4-((Hexadecyloxy)methyl)-4-methylmorpholinium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the preparation of liposomes and other lipid-based delivery systems.
Medicine: Investigated for its potential use in drug delivery and as an antimicrobial agent.
Industry: Utilized as a surfactant in the formulation of detergents, emulsifiers, and dispersants.
作用機序
The mechanism of action of 4-((Hexadecyloxy)methyl)-4-methylmorpholinium chloride involves its ability to interact with both hydrophilic and hydrophobic molecules. This interaction is facilitated by the morpholine ring and the long alkyl chain, which allows the compound to form micelles and emulsify oils in water. The chloride ion plays a crucial role in maintaining the compound’s ionic balance and enhancing its solubility in aqueous solutions.
類似化合物との比較
Similar Compounds
Cetyltrimethylammonium chloride: Another quaternary ammonium compound with similar surfactant properties.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Tetrabutylammonium chloride: Commonly used as a phase transfer catalyst.
Uniqueness
4-((Hexadecyloxy)methyl)-4-methylmorpholinium chloride is unique due to its morpholine ring structure, which provides additional stability and versatility compared to other quaternary ammonium compounds. Its long alkyl chain enhances its emulsifying properties, making it particularly effective in applications requiring the stabilization of oil-in-water emulsions.
特性
CAS番号 |
78524-67-1 |
|---|---|
分子式 |
C22H46ClNO2 |
分子量 |
392.1 g/mol |
IUPAC名 |
4-(hexadecoxymethyl)-4-methylmorpholin-4-ium;chloride |
InChI |
InChI=1S/C22H46NO2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-25-22-23(2)17-20-24-21-18-23;/h3-22H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
MARFVOVBUVHKBE-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCCCCCCOC[N+]1(CCOCC1)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





